- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial ChemistryAngewandte Chemie, 2014, 53(12), 3259-3263,
Cas no 916602-09-0 (Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride)

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl
- Methyl (2S)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1)
- Methyl L-2-(4-fluorophenyl)glycinate HCl
- DTXSID00725443
- MFCD12910960
- (S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
- METHYL (2S)-2-AMINO-2-(4-FLUOROPHENYL)ACETATE HYDROCHLORIDE
- SCHEMBL1432766
- 916602-09-0
- CS-0139585
- A915421
- Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)-
- (S)-methyl2-amino-2-(4-fluorophenyl)acetatehydrochloride
- AS-38094
- methyl (2S)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride
- Methyl L-2-(4-fluorophenyl)glycinate hydrochloride
- (S)-2-(4-Fluorophenyl)glycine methyl ester hydrochloride
- Methyl (2S)-amino(4-fluorophenyl)ethanoate hydrochloride
- Methyl (S)-2-amino-2-(4-fluorophenyl)acetate hydrochloride
- AKOS027321259
- Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
-
- MDL: MFCD12910960
- Inchi: 1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1
- InChI Key: JLGSKYIBZLQSFR-QRPNPIFTSA-N
- SMILES: Cl.FC1C=CC(=CC=1)[C@@H](C(=O)OC)N
Computed Properties
- Exact Mass: 219.0462344g/mol
- Monoisotopic Mass: 219.0462344g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- Color/Form: Solid
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P280;P305+P351+P338
- Storage Condition:2-8 °C
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
AstaTech | 64180-5/G |
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |
916602-09-0 | 97% | 5g |
$173 | 2023-09-16 | |
AstaTech | 64180-25/G |
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |
916602-09-0 | 97% | 25g |
$477 | 2023-09-16 | |
AstaTech | 64180-1/G |
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |
916602-09-0 | 97% | 1g |
$53 | 2023-09-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S53090-1g |
Methyl (2S)-2-amino-2-(4-fluorophenyl)acetate,hydrochloride |
916602-09-0 | 97% | 1g |
¥909.0 | 2024-07-19 | |
Advanced ChemBlocks | M22709-1G |
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |
916602-09-0 | 97% | 1G |
$155 | 2023-09-15 | |
1PlusChem | 1P00IHAG-1g |
Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)- |
916602-09-0 | 98% | 1g |
$39.00 | 2025-03-01 | |
A2B Chem LLC | AI61416-10g |
Methyl L-2-(4-fluorophenyl)glycinate HCl |
916602-09-0 | 98% | 10g |
$282.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210225-250mg |
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |
916602-09-0 | 97% | 250mg |
¥274.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210225-10g |
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |
916602-09-0 | 97% | 10g |
¥3951.00 | 2024-04-25 | |
abcr | AB307373-1g |
Methyl L-2-(4-fluorophenyl)glycinate hydrochloride, 97% (H-L-Phg(4-F)-OMe.HCl); . |
916602-09-0 | 97% | 1g |
€141.50 | 2024-04-16 |
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Production Method
Production Method 1
2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
3.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
Production Method 2
- NiH-Catalyzed Remote Asymmetric Hydroalkylation of Alkenes with Racemic α-Bromo AmidesAngewandte Chemie, 2019, 58(6), 1754-1758,
Production Method 3
2.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial ChemistryAngewandte Chemie, 2014, 53(12), 3259-3263,
Production Method 4
2.1 Solvents: Methanol , Water ; 16 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
3.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
4.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
- Asymmetric Strecker Synthesis of α-ArylglycinesJournal of Organic Chemistry, 2011, 76(15), 6038-6047,
Production Method 5
- Asymmetric Strecker Synthesis of α-ArylglycinesJournal of Organic Chemistry, 2011, 76(15), 6038-6047,
Production Method 6
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
2.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
- Asymmetric Strecker Synthesis of α-ArylglycinesJournal of Organic Chemistry, 2011, 76(15), 6038-6047,
Production Method 7
- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial ChemistryAngewandte Chemie, 2014, 53(12), 3259-3263,
Production Method 8
- ((S)-3-Mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studiesEuropean Journal of Medicinal Chemistry, 2018, 145, 649-660,
Production Method 9
2.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
- Asymmetric Strecker Synthesis of α-ArylglycinesJournal of Organic Chemistry, 2011, 76(15), 6038-6047,
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Raw materials
- 4-Fluorobenzaldehyde
- (S)-2-Amino-2-(4-fluorophenyl)acetic acid
- (S)-1-(4-Methoxyphenyl)ethanamine hydrochloride
- L-P-Fluorophenylglycine Hydrochloride
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Preparation Products
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Related Literature
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
Additional information on Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
Comprehensive Overview of Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride (CAS No. 916602-09-0)
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride (CAS No. 916602-09-0) is a specialized chiral compound widely utilized in pharmaceutical synthesis and biochemical research. This ester derivative, featuring a fluorophenyl group, is valued for its role in producing enantiomerically pure intermediates. Its unique structure, combining a methyl ester and a hydrochloride salt, enhances solubility and stability, making it a preferred choice for drug development and peptide modifications.
The growing demand for fluorinated compounds in medicinal chemistry has spotlighted Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride. Researchers frequently explore its applications in designing protease inhibitors and neurological therapeutics, aligning with trends in personalized medicine and targeted drug delivery. Its CAS No. 916602-09-0 is often searched alongside terms like "chiral building blocks" and "fluorophenyl derivatives," reflecting its niche yet critical role in modern chemistry.
From a synthetic perspective, this compound’s L-configuration ensures high stereoselectivity, a key factor in developing bioactive molecules. Recent studies highlight its utility in optimizing ADME properties (Absorption, Distribution, Metabolism, Excretion) of drug candidates, addressing industry challenges like bioavailability and metabolic stability. Such attributes make it a recurring subject in patents and peer-reviewed journals focused on small-molecule drug discovery.
Quality control protocols for CAS No. 916602-09-0 emphasize HPLC and chiral chromatography to verify purity and enantiomeric excess, meeting stringent regulatory standards. Suppliers often provide technical data sheets detailing its melting point, solubility, and spectroscopic data, catering to labs requiring reproducible results. These metrics are critical for users searching "high-purity fluorophenyl glycinate" or "chiral synthon suppliers."
Beyond pharmaceuticals, Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride finds applications in agrochemicals and material science, where fluorine substitution imparts desirable properties like enhanced durability or pesticidal activity. This versatility answers queries like "fluorine in green chemistry" or "sustainable chiral catalysts," linking the compound to broader scientific and environmental discussions.
In summary, CAS No. 916602-09-0 represents a convergence of innovation and practicality, addressing both academic and industrial needs. Its relevance to drug design, catalysis, and green chemistry ensures continued interest, while its well-documented properties support safe and efficient use across disciplines.
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